![molecular formula C12H13N3O B2975714 1-allyl-3-(1H-indol-3-yl)urea CAS No. 922982-74-9](/img/structure/B2975714.png)
1-allyl-3-(1H-indol-3-yl)urea
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Overview
Description
“1-allyl-3-(1H-indol-3-yl)urea” is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.256. It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of “1-allyl-3-(1H-indol-3-yl)urea” is based on the indole scaffold, which is a common nitrogen-based heterocyclic structure . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . It’s plausible that “1-allyl-3-(1H-indol-3-yl)urea” could also exhibit similar properties.
Anti-inflammatory Properties
Indole derivatives have been found to possess anti-inflammatory properties . This suggests that “1-allyl-3-(1H-indol-3-yl)urea” could potentially be used in the treatment of inflammatory conditions.
Anticancer Applications
Indole derivatives have shown promise in the field of oncology, with several compounds exhibiting anticancer properties . “1-allyl-3-(1H-indol-3-yl)urea” could potentially be explored for similar applications.
Anti-HIV Activity
Some indole derivatives have demonstrated anti-HIV activity . This suggests that “1-allyl-3-(1H-indol-3-yl)urea” could potentially be used in the development of new HIV treatments.
Antioxidant Properties
Indole derivatives have been found to possess antioxidant properties . This suggests that “1-allyl-3-(1H-indol-3-yl)urea” could potentially be used in the treatment of conditions related to oxidative stress.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . This suggests that “1-allyl-3-(1H-indol-3-yl)urea” could potentially be used in the development of new antimicrobial treatments.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties . This suggests that “1-allyl-3-(1H-indol-3-yl)urea” could potentially be used in the treatment of tuberculosis.
Antidiabetic Applications
Indole derivatives have shown promise in the field of endocrinology, with several compounds exhibiting antidiabetic properties . “1-allyl-3-(1H-indol-3-yl)urea” could potentially be explored for similar applications.
Future Directions
The future directions for research on “1-allyl-3-(1H-indol-3-yl)urea” could involve exploring its synthesis methods, chemical reactions, and potential biological activities. Given the importance of indole derivatives in medicinal chemistry , this compound could be of interest in the development of new pharmaceuticals.
Mechanism of Action
Target of Action
1-Allyl-3-(1H-indol-3-yl)urea is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes that can treat various disorders.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities . These pathways and their downstream effects would depend on the specific targets and mode of action of the compound.
Result of Action
Given the diverse biological activities of indole derivatives, the compound is likely to have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
1-(1H-indol-3-yl)-3-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-7-13-12(16)15-11-8-14-10-6-4-3-5-9(10)11/h2-6,8,14H,1,7H2,(H2,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHQFESDCYTQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-3-(1H-indol-3-yl)urea |
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